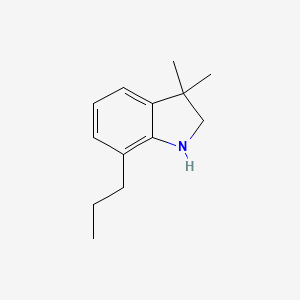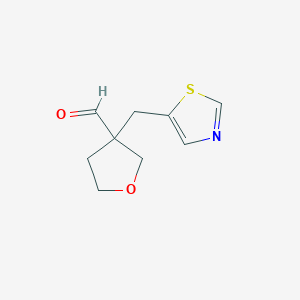
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an oxolane ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane ring. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This is followed by the reaction with an oxolane derivative to introduce the oxolane ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent such as dimethylformamide or tetrahydrofuran .
Analyse Chemischer Reaktionen
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and liquid crystals.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts for organic reactions.
Wirkmechanismus
The mechanism of action of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In materials science, it may interact with other molecules to form new materials with desired properties .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its reactivity and applications.
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-methanol: This compound has a primary alcohol group instead of an aldehyde group, which can also affect its reactivity and applications.
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-nitrile: This compound has a nitrile group instead of an aldehyde group, which can affect its reactivity and applications.
Eigenschaften
Molekularformel |
C9H11NO2S |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
3-(1,3-thiazol-5-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-5-9(1-2-12-6-9)3-8-4-10-7-13-8/h4-5,7H,1-3,6H2 |
InChI-Schlüssel |
JDFQKIOOXXRRHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CC2=CN=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


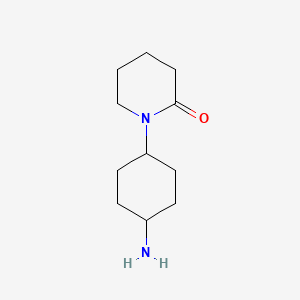
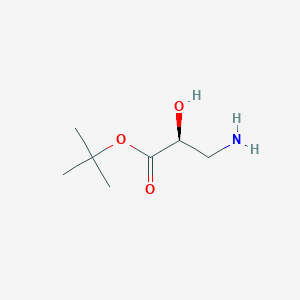
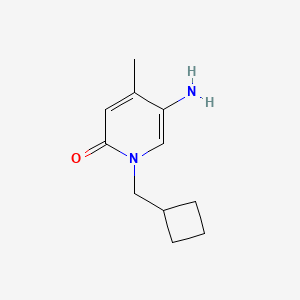
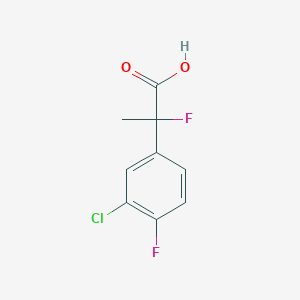
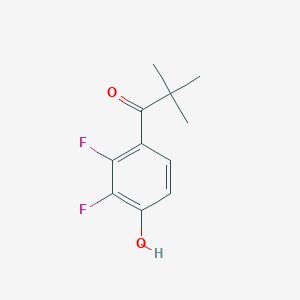

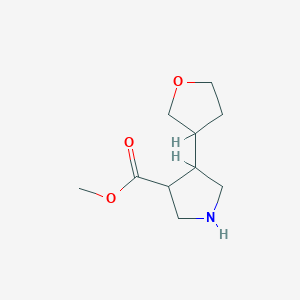
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
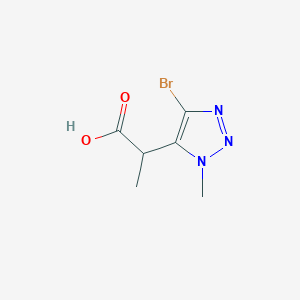
![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
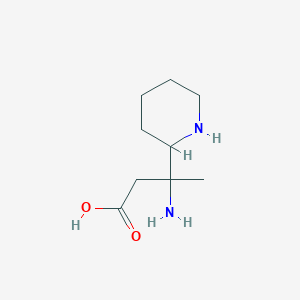
![6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15273617.png)
